molecular formula C17H13F2NO4 B2368447 1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(4-methoxyphenyl)azetidin-2-one CAS No. 326869-08-3

1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(4-methoxyphenyl)azetidin-2-one

Cat. No. B2368447
CAS RN: 326869-08-3
M. Wt: 333.291
InChI Key: DSWORVMVJOXWDH-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(4-methoxyphenyl)azetidin-2-one, also known as BDF 2209, is a synthetic compound that belongs to the class of azetidinones. This compound has been of interest to researchers due to its potential therapeutic applications in the field of medicine.

Scientific Research Applications

Synthesis of Modified Cephalosporins and Analogues

Research has shown that compounds related to "1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(4-methoxyphenyl)azetidin-2-one" are valuable intermediates for synthesizing modified cephalosporins and their analogues, such as 1-oxa-cephalosporins and 1-azacephalosporins. These derivatives are crucial for developing new antibiotics with enhanced efficacy and reduced resistance issues. The process involves treating penicillin or cepham derivatives with halogenating agents, highlighting the compound's role in antibiotic research and development (Basmajian, 1997).

Precursors of Pincer Ligands for Metal Complexes

The compound and its derivatives have been utilized as precursors for CC'N-pincer ligands, integral in forming metal complexes. These complexes have significant implications in catalysis, including hydrogenation reactions and quantum mechanical exchange coupling studies. The research underscores the compound's versatility in synthesizing complex structures with potential industrial and pharmaceutical applications (Casarrubios et al., 2015).

Antimicrobial Activity

Derivatives synthesized from this compound have shown promising antimicrobial activities, including antibacterial and antifungal effects. The presence of chloro and methoxy groups in these derivatives has been linked to good antimicrobial potency, indicating the compound's potential as a scaffold for developing new antimicrobial agents (Patel & Patel, 2011).

Antimalarial and Antimicrobial Applications

Novel benzothiazole-substituted β-lactam hybrids derived from this compound have been synthesized and evaluated for their antimicrobial activities against various bacterial strains. Additionally, these compounds have shown moderate antimalarial activities, suggesting their potential in treating infectious diseases. The synthesis approach and biological evaluation of these hybrids underscore the compound's relevance in medicinal chemistry research (Alborz et al., 2018).

Enantioselective Synthesis

The compound has been used in the enantioselective synthesis of azetidinones, demonstrating its utility in creating stereochemically complex molecules. This application is particularly relevant in the pharmaceutical industry, where the stereochemistry of drug molecules can significantly affect their efficacy and safety (Matsunaga et al., 1983).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3,3-difluoro-4-(4-methoxyphenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO4/c1-22-12-5-2-10(3-6-12)15-17(18,19)16(21)20(15)11-4-7-13-14(8-11)24-9-23-13/h2-8,15H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWORVMVJOXWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC4=C(C=C3)OCO4)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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